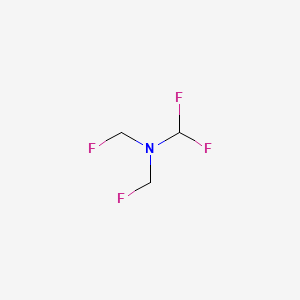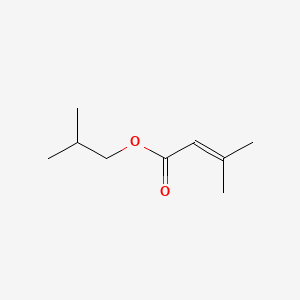
Isobutyl 3-methyl-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-methyl-2-butenoate is an organic compound with the molecular formula C9H16O2This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3-methyl-2-butenoic acid with isobutanol under controlled temperature and pressure conditions. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Hydrogenation: Addition of hydrogen to the double bond in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form corresponding acids or alcohols.
Substitution: Replacement of the ester group with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium or platinum are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Conditions vary depending on the desired product, but may include the use of strong acids or bases.
Major Products Formed
Hydrogenation: Saturated esters.
Oxidation: Carboxylic acids or alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Isobutyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism of action of isobutyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The double bond in the compound also allows for addition reactions, which can modify its biological activity .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 2-butenoate: Similar structure but with the double bond in a different position.
Methyl 3-methyl-2-butenoate: Similar ester but with a different alkyl group.
Butyl 3-methyl-2-butenoate: Similar ester but with a different alcohol component.
Uniqueness
Isobutyl 3-methyl-2-butenoate is unique due to its specific ester group and the position of the double bond, which confer distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
30434-54-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-methylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)5-9(10)11-6-8(3)4/h5,8H,6H2,1-4H3 |
InChI Key |
OORIYKITSHAVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


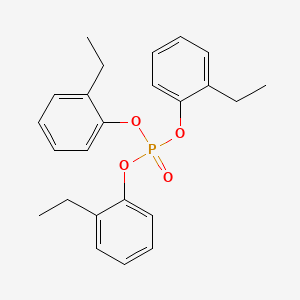
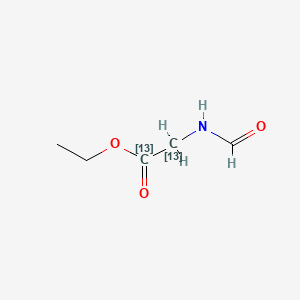
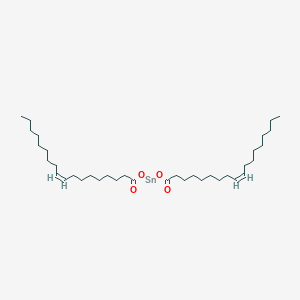
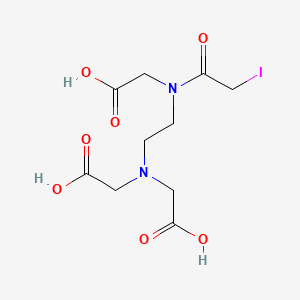

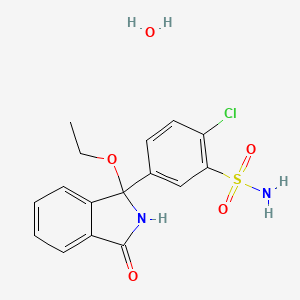
![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
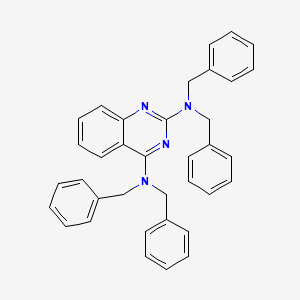
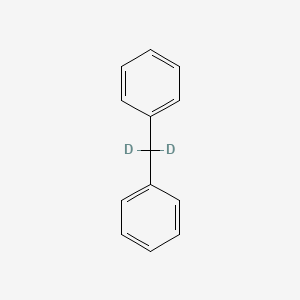
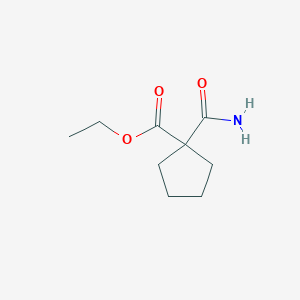
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
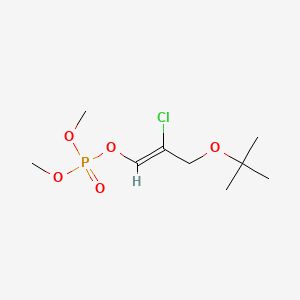
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
